molecular formula C19H19N3O3S B12713567 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester CAS No. 102207-64-7

2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester

Cat. No.: B12713567
CAS No.: 102207-64-7
M. Wt: 369.4 g/mol
InChI Key: OYBUNRVOVOWJLS-UHFFFAOYSA-N
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Description

2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyridine and pyrimidine ring system, which is further functionalized with various substituents, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for therapeutic development.

Properties

CAS No.

102207-64-7

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 1-benzyl-3,7-dimethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H19N3O3S/c1-4-25-18(24)14-10-12(2)20-16-15(14)17(23)21(3)19(26)22(16)11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3

InChI Key

OYBUNRVOVOWJLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=S)N(C2=O)C)CC3=CC=CC=C3

Origin of Product

United States

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